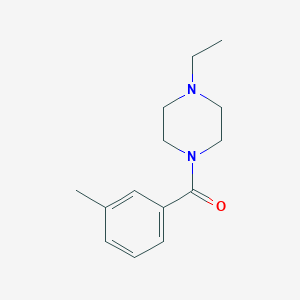
1-(3-Methylbenzoyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbenzoyl)-4-ethylpiperazine, also known as MBEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MBEP belongs to the class of piperazine derivatives and has a molecular weight of 243.33 g/mol. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methylbenzoyl)-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-(3-Methylbenzoyl)-4-ethylpiperazine exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-(3-Methylbenzoyl)-4-ethylpiperazine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit various biochemical and physiological effects. In animal models, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to reduce inflammation and pain. It has also been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its relatively low toxicity. 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methylbenzoyl)-4-ethylpiperazine. One direction is to further investigate its pharmacological properties and potential therapeutic applications. For example, additional studies could be conducted to determine the efficacy of 1-(3-Methylbenzoyl)-4-ethylpiperazine in treating various types of cancer. Another direction is to investigate the structure-activity relationship of 1-(3-Methylbenzoyl)-4-ethylpiperazine and its derivatives, which could lead to the development of more potent and selective therapeutic agents. Finally, additional studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(3-Methylbenzoyl)-4-ethylpiperazine in humans, which could help guide the development of clinical trials.
Synthesemethoden
1-(3-Methylbenzoyl)-4-ethylpiperazine can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-methylbenzoyl hydrazine with 4-ethylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 1-(3-Methylbenzoyl)-4-ethylpiperazine has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Eigenschaften
Produktname |
1-(3-Methylbenzoyl)-4-ethylpiperazine |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
InChI-Schlüssel |
JBFHZMJDRSUCAS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)





![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)




